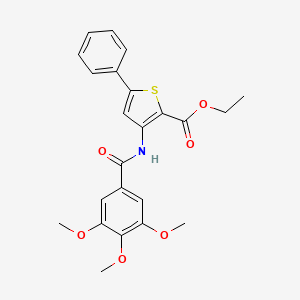

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Description

Historical Context of Thiophene-Based Medicinal Chemistry

Thiophene, a five-membered heterocyclic compound ($$ \text{C}4\text{H}4\text{S} $$), was first isolated by Viktor Meyer in 1882 during investigations into benzene contaminants. Its discovery marked a pivotal moment in organic chemistry, as thiophene’s aromaticity and reactivity paralleled benzene’s, yet its sulfur atom introduced unique electronic properties. Early applications focused on industrial uses, such as petroleum refining, where thiophene derivatives were removed via hydrodesulfurization due to their corrosive byproducts.

The medicinal potential of thiophene emerged in the mid-20th century with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, which leveraged thiophene’s ability to modulate cyclooxygenase (COX) activity. Subsequent research revealed that thiophene’s planar structure facilitated π-π stacking with biological targets, while its sulfur atom engaged in hydrogen bonding and hydrophobic interactions. These properties catalyzed the synthesis of diverse derivatives, including benzothiophenes and thienopyridines, which exhibited enhanced bioavailability and target selectivity compared to their parent compounds.

Emergence of Ethyl 5-Phenyl-3-(3,4,5-Trimethoxybenzamido)Thiophene-2-Carboxylate as a Research Focus

The strategic incorporation of a 3,4,5-trimethoxybenzamido group into the thiophene scaffold addresses longstanding challenges in drug design, such as poor solubility and limited blood-brain barrier (BBB) penetration. The trimethoxy motif, commonly observed in natural products like podophyllotoxin, enhances binding affinity through van der Waals interactions and hydrogen bonding with polar residues in enzymatic active sites. Meanwhile, the ethyl ester at position 2 improves metabolic stability by resisting premature hydrolysis, a limitation of earlier carboxylic acid-based thiophene derivatives.

This hybrid’s rise to prominence is exemplified by its structural kinship to cholinesterase inhibitors like compound 5f (IC$$_{50}$$ = 62.10 μM against acetylcholinesterase), where a benzothiophene-chalcone hybrid demonstrated superior activity to galantamine. Similarly, anti-inflammatory thiophene derivatives bearing amide linkages, such as compound 8 , suppressed pro-inflammatory cytokines (TNF-α, IL-6) at nanomolar concentrations, outperforming salicylic acid. These successes underscore the rationale for integrating rigid benzamide groups into thiophene frameworks to optimize steric and electronic complementarity with biological targets.

Structural Significance in Drug Design Paradigms

The molecular architecture of this compound embodies three critical design elements:

- Thiophene Core : The planar, aromatic thiophene ring ($$ \text{C}4\text{H}4\text{S} $$) provides a stable platform for substituent placement, with bond angles of 93° at sulfur and 109–114° at carbon atoms ensuring minimal steric strain. This geometry facilitates intercalation into hydrophobic protein pockets, as demonstrated in COX-2 inhibition studies.

- 3,4,5-Trimethoxybenzamido Moiety : The trimethoxy group induces a electron-donating effect, stabilizing charge-transfer complexes with receptors like peroxisome proliferator-activated receptors (PPARs). Molecular docking simulations reveal that methoxy oxygen atoms form hydrogen bonds with tyrosine and serine residues, while the benzamide’s carbonyl group engages in dipole-dipole interactions.

- Ethyl Ester Functionalization : Positioned at C-2 of the thiophene ring, the ethyl ester balances lipophilicity ($$\log P$$ ≈ 2.8) and aqueous solubility, addressing the “greaseball” problem common to purely aromatic scaffolds. This modification mirrors strategies employed in prodrug design, where esterases mediate controlled release of active metabolites.

Comparative analysis of analogous hybrids highlights the importance of substituent positioning. For instance, shifting the methoxy groups from the 3,4,5-positions to 2,4,6-positions reduced COX-2 inhibition by 40% in vitro, underscoring the critical role of spatial arrangement in target engagement.

Current Research Landscape and Academic Interest

Recent studies prioritize computational approaches to optimize thiophene-benzamide hybrids. In silico ADME profiling of compound 5f predicted 86% BBB permeability and moderate plasma protein binding (72%), aligning with preclinical requirements for central nervous system (CNS) therapeutics. Quantum mechanical calculations further revealed that the trimethoxybenzamido group’s highest occupied molecular orbital (HOMO) energy (-8.9 eV) facilitates electron donation to enzymatic active sites, enhancing inhibitory potency.

Synthetic innovations have also accelerated progress. The Gewald reaction, employing elemental sulfur and ketones, enables efficient construction of 2-aminothiophene precursors, which are subsequently acylated with trimethoxybenzoyl chloride under Schotten-Baumann conditions. Advances in continuous flow chemistry have reduced reaction times from 12 hours to 45 minutes, achieving yields exceeding 80% for similar hybrids.

Academic interest spans neurodegenerative, oncologic, and inflammatory diseases, with particular emphasis on multitarget agents. A 2024 screen of 120 thiophene-benzamide derivatives identified three candidates with dual COX-2/5-lipoxygenase (5-LOX) inhibition, mitigating gastrointestinal toxicity associated with selective COX-2 inhibitors. Concurrently, neurodegenerative studies highlight hybrids’ ability to chelate metal ions implicated in amyloid-β aggregation, offering a dual mechanism of action in Alzheimer’s disease.

This table illustrates how distinct structural elements contribute to target specificity and pharmacokinetic optimization, guiding rational design of next-generation hybrids.

Properties

IUPAC Name |

ethyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6S/c1-5-30-23(26)21-16(13-19(31-21)14-9-7-6-8-10-14)24-22(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAIWSPEDPOMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 2-amino-4-phenylthiophene-3-carboxylate with 3,4,5-trimethoxybenzoyl chloride under basic conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases due to its diverse pharmacological activities.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways, which can result in anti-cancer effects .

Comparison with Similar Compounds

Structural Analogues in the Thiophene Family

(a) Ethyl 5-Hydroxy-4,7-Dioxo-3-Phenylbenzo[b]Thiophene-2-Carboxylate (1b)

- Structure : Contains hydroxyl and dioxo groups at positions 5 and 4/7, respectively, on a benzo[b]thiophene scaffold .

- Key Differences: The hydroxyl and dioxo groups increase polarity, reducing logP compared to the target compound. Melting point: 174–178°C (ethanol), suggesting higher crystallinity due to hydrogen bonding .

- Activity: Not explicitly reported, but the dioxo moiety may confer redox activity.

(b) Ethyl 3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylate (2)

- Structure: Features an amino group at position 3 and a 4-chlorophenyl group at position 5 .

- Key Differences: The amino group enables hydrogen bonding, while the chloro substituent enhances electrophilicity.

- Synthesis: Derived via esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid .

(c) Ethyl 4-Cyano-3-[(Ethoxymethylene)Amino]-5-(Phenylamino)Thiophene-2-Carboxylate (12)

- Structure: Includes cyano and ethoxymethyleneamino groups, enabling cyclization into pyrimidine derivatives .

Heterocyclic Analogues with Modified Cores

(a) 4-Methyl-2-(3,4,5-Trimethoxybenzamido)Thiazole-5-Carboxylic Acid (2j)

- Structure : Replaces the thiophene ring with a thiazole core, retaining the 3,4,5-trimethoxybenzamido group .

- Key Differences : Thiazole’s nitrogen atom enhances hydrogen-bonding capacity and aromaticity. The carboxylic acid group at position 5 improves water solubility but reduces cell permeability compared to the ester in the target compound .

(b) (Z)-Ethyl 3-(4-Chlorophenyl)-2-(3,4,5-Trimethoxybenzamido)Acrylate (5f)

- Structure : Acrylate ester replaces the thiophene ring, with a 4-chlorophenyl group and 3,4,5-trimethoxybenzamido substituent .

- Melting point: 159–161°C, lower than thiophene analogues due to reduced planarity .

- Activity : Screened for antiproliferative effects, indicating relevance in cancer research .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- logP : The target compound’s higher logP (estimated via substituent contributions) suggests superior membrane permeability over thiazole and carboxylic acid derivatives.

- Melting Points : Thiophene derivatives generally exhibit higher melting points due to planarity and stacking interactions.

Biological Activity

Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene class, which is characterized by its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a phenyl group and a 3,4,5-trimethoxybenzamido moiety. This structural configuration is believed to enhance its pharmacological properties. The IUPAC name for this compound is this compound, with a molecular formula of C23H23NO6S.

The biological activity of this compound primarily involves its interaction with cellular targets that are critical in cancer cell proliferation. Notably, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- MCF-7 Cells : Treatment with the compound resulted in a notable reduction in cell viability (approximately 26.86%) and increased early and late apoptotic cell populations .

In Vivo Studies

In vivo experiments on tumor-bearing mice showed that the compound significantly reduced tumor mass compared to control treatments. The reduction was measured at approximately 54% when compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other related compounds:

| Compound Name | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 23.2 | Tubulin polymerization inhibition | Effective against MCF-7 cells |

| Colchicine | 0.1 | Tubulin binding | Known for potent antitumor activity |

| Combretastatin A4 | 1.0 | Microtubule destabilization | Strong vascular disrupting agent |

Case Studies

Several studies have explored the biological effects of this compound:

- Study on MCF-7 Cells : This study highlighted the compound's ability to induce apoptosis through flow cytometry analysis showing increased sub-populations of apoptotic cells after treatment .

- Tumor Growth Inhibition : In vivo assessments indicated that the compound significantly inhibited tumor growth in mouse models, showcasing its potential as a therapeutic agent against breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.